3-Acetamido-2-(chloroacetyl)phenyl benzoate is an organic compound with significant interest in the fields of chemistry and medicinal research. It is classified as an acetamido derivative, which includes a chloroacetyl group and a benzoate moiety. This compound is synthesized from readily available precursors and has potential applications in drug development and chemical synthesis.
The compound is derived from the acylation of 3-amino-2-(chloroacetyl)phenol with benzoyl chloride, typically in the presence of a base such as pyridine. Its molecular formula is , and it has a molecular weight of approximately 331.7 g/mol. The IUPAC name for this compound is [3-acetamido-2-(2-chloroacetyl)phenyl] benzoate, highlighting its structural components: an acetamido group, a chloroacetyl group, and a benzoate structure.
The synthesis of 3-acetamido-2-(chloroacetyl)phenyl benzoate generally involves several steps:
The reaction conditions typically include:
The molecular structure of 3-acetamido-2-(chloroacetyl)phenyl benzoate can be represented through various chemical notations:
InChI=1S/C17H14ClNO4/c1-11(20)19-13-8-5-9-15(16(13)14(21)10-18)23-17(22)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,19,20)
CC(=O)NC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2)C(=O)CCl
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 331.7 g/mol |
IUPAC Name | [3-acetamido-2-(2-chloroacetyl)phenyl] benzoate |
InChI Key | NOJNXJUJRJXWJP-UHFFFAOYSA-N |
3-Acetamido-2-(chloroacetyl)phenyl benzoate can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions:
The mechanism of action for 3-acetamido-2-(chloroacetyl)phenyl benzoate involves its interaction with specific biological targets. It may modulate enzyme activity by binding to active sites or altering metabolic pathways within cells. This interaction can lead to changes in cellular processes, potentially contributing to its biological activity.
The compound exhibits typical characteristics associated with organic compounds:
Key chemical properties include:
3-Acetamido-2-(chloroacetyl)phenyl benzoate has several applications across various fields:
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4